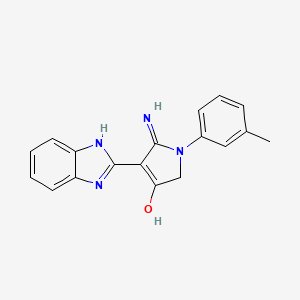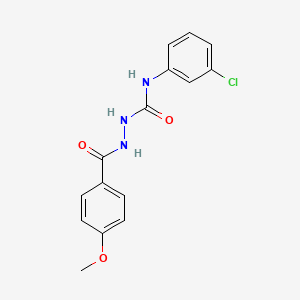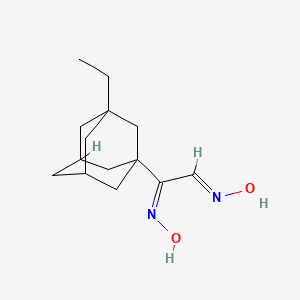![molecular formula C21H19NO3S B6039623 methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly known as MBT and is a member of the thiophene family of compounds. MBT has been found to have several interesting properties that make it a promising candidate for use in various applications.
Wirkmechanismus
The mechanism of action of MBT is not fully understood. However, it has been proposed that MBT exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, MBT has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MBT has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
MBT has been found to have several biochemical and physiological effects. In vitro studies have shown that MBT can induce apoptosis (programmed cell death) in cancer cells. MBT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, MBT has been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that MBT can reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MBT has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. MBT has also been extensively studied, and its biological activity is well documented. However, there are also some limitations to the use of MBT in lab experiments. MBT is a relatively expensive compound, which may limit its use in some experiments. In addition, the mechanism of action of MBT is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on MBT. One direction is to further investigate the mechanism of action of MBT. This could help to identify new targets for MBT and improve our understanding of its biological activity. Another direction is to investigate the potential use of MBT in combination with other drugs for the treatment of cancer and other diseases. Finally, there is also potential for the use of MBT in the development of novel materials with unique properties.
Synthesemethoden
MBT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-benzyl-2-bromo-3-methylthiophene with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final product, MBT. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
MBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MBT has been found to exhibit anticancer, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, MBT has been studied for its use as a building block for the synthesis of novel materials such as polymers and liquid crystals. In organic chemistry, MBT has been used as a starting material for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-14-7-6-10-16(11-14)19(23)22-20-18(21(24)25-2)13-17(26-20)12-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPDJUKMXLVNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)




![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)